molecular formula C19H34NNaO5 B1592757 Myristoyl glutamic acid (sodium) CAS No. 38517-37-2

Myristoyl glutamic acid (sodium)

Cat. No.: B1592757
CAS No.: 38517-37-2
M. Wt: 379.5 g/mol
InChI Key: ZNYIJXQYUNSKDX-NTISSMGPSA-M
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Description

Myristoyl glutamic acid (sodium) is a compound that combines myristic acid (tetradecanoic acid) with glutamic acid, forming a sodium salt. This compound is primarily used in the cosmetic industry due to its surfactant properties, which help in cleansing and emulsifying .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristoyl glutamic acid (sodium) is synthesized through the reaction of myristoyl chloride with glutamic acid in the presence of sodium hydroxide. The reaction typically involves acylation, where the myristoyl group is introduced to the glutamic acid .

Industrial Production Methods: In industrial settings, the production of myristoyl glutamic acid (sodium) involves large-scale acylation reactions under controlled conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Myristoyl glutamic acid (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Myristoyl glutamic acid (sodium) has diverse applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.

    Industry: Widely used in cosmetics for its cleansing and emulsifying properties

Mechanism of Action

The mechanism of action of myristoyl glutamic acid (sodium) involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of oil and water. This property is crucial in its role as a cleansing agent in cosmetics. Additionally, the myristoyl group can interact with cell membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

  • Sodium lauroyl glutamate
  • Sodium cocoyl glutamate
  • Sodium stearoyl glutamate

Comparison:

Uniqueness: Myristoyl glutamic acid (sodium) is unique due to its specific fatty acid chain length (myristic acid) and its balance of hydrophilic and hydrophobic properties, making it particularly effective in certain formulations .

Properties

CAS No.

38517-37-2

Molecular Formula

C19H34NNaO5

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;(2S)-5-hydroxy-5-oxo-2-(tetradecanoylamino)pentanoate

InChI

InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1/t16-;/m0./s1

InChI Key

ZNYIJXQYUNSKDX-NTISSMGPSA-M

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

Pictograms

Irritant

sequence

E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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